Vinyl trichloroacetate
Overview
Description
Vinyl trichloroacetate is an organic compound with the molecular formula C4H3Cl3O2 It is a vinyl ester of trichloroacetic acid and is known for its reactivity and utility in various chemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions
Vinyl trichloroacetate can be synthesized through the reaction of acetylene with trichloroacetic acid. This reaction typically requires a catalyst and is conducted under controlled conditions to ensure the desired product is obtained. The general reaction can be represented as follows:
HC≡CH+CCl3COOH→CH2=CHOCCl3+H2O
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where acetylene and trichloroacetic acid are combined in the presence of a suitable catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified through distillation or other separation techniques to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
Vinyl trichloroacetate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trichloroacetate group is replaced by other nucleophiles.
Polymerization: It can undergo radical polymerization to form polymers with unique properties.
Addition Reactions: It can react with different reagents to form addition products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Radical Initiators: For polymerization, radical initiators such as azobisisobutyronitrile (AIBN) are used.
Catalysts: Catalysts like iron pentacarbonyl (Fe(CO)5) can be used to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, polymerization of this compound can yield polythis compound, which has applications in coatings and adhesives.
Scientific Research Applications
Vinyl trichloroacetate has several scientific research applications, including:
Chemistry: It is used as a monomer in the synthesis of polymers with unique properties.
Biology: It can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of vinyl trichloroacetate involves its reactivity towards nucleophiles and radicals. The trichloroacetate group can be easily substituted by other groups, making it a versatile intermediate in organic synthesis. The vinyl group allows for polymerization, leading to the formation of high-molecular-weight compounds.
Comparison with Similar Compounds
Similar Compounds
Vinyl acetate: Similar in structure but lacks the trichloroacetate group.
Vinyl chloride: Contains a chlorine atom instead of the trichloroacetate group.
Ethyl trichloroacetate: Similar but with an ethyl group instead of a vinyl group.
Uniqueness
Vinyl trichloroacetate is unique due to the presence of both a vinyl group and a trichloroacetate group. This combination imparts distinct reactivity and properties, making it valuable in various chemical processes and applications.
Biological Activity
Vinyl trichloroacetate (VTA), a compound with significant chemical reactivity, has garnered attention in various fields, including toxicology and medicinal chemistry. This article reviews the biological activity of VTA, focusing on its toxicological effects, potential therapeutic applications, and underlying mechanisms of action.
This compound is characterized by the presence of a vinyl group () and a trichloroacetate moiety (). This unique structure imparts distinct reactivity towards nucleophiles and radicals, making it a versatile intermediate in organic synthesis.
The mechanism of action of this compound involves its reactivity towards nucleophiles and free radicals. The trichloroacetate group can be easily substituted by other groups, allowing for various chemical transformations. Additionally, the vinyl group facilitates polymerization reactions, leading to the formation of high-molecular-weight compounds that may exhibit different biological activities.
Acute and Chronic Toxicity
Research indicates that VTA can induce oxidative stress in biological systems. A study involving B6C3F1 mice demonstrated that exposure to trichloroacetate (TCA), a related compound, resulted in dose-dependent increases in oxidative stress markers such as superoxide dismutase (SOD) and catalase (CAT) activities in hepatic tissues .
Study | Exposure Duration | Dose (mg/kg/day) | Key Findings |
---|---|---|---|
Hassoun et al., 2010 | 4 weeks | 7.7 - 410 | Increased oxidative stress markers |
Herren-Freund et al., 1987 | 13 weeks | Various | Induction of DNA damage |
Carcinogenic Potential
This compound has been associated with carcinogenic effects due to its ability to generate reactive metabolites. The ATSDR toxicological profile suggests that similar compounds can lead to liver toxicity, including hypertrophy and hyperplasia of hepatocytes .
Therapeutic Applications
Despite its toxicity, this compound has potential therapeutic applications. For instance, trichloroacetic acid (TCA), a derivative, has been effectively used in dermatological treatments for conditions like anal intraepithelial neoplasia (AIN). A retrospective study revealed that TCA treatment led to significant lesion clearance in HIV-positive patients .
Case Studies
- Treatment of AIN : In a study involving HIV-positive men treated with TCA, 34% achieved complete clearance after multiple treatments. The treatment was generally safe with minimal side effects reported .
- Oxidative Stress Induction : In laboratory settings, exposure to TCA resulted in notable increases in oxidative stress markers in mouse models, suggesting similar potential effects for VTA .
Properties
IUPAC Name |
ethenyl 2,2,2-trichloroacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl3O2/c1-2-9-3(8)4(5,6)7/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSFLVZBTRAEEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COC(=O)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50623329 | |
Record name | Ethenyl trichloroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50623329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7062-87-5 | |
Record name | Ethenyl trichloroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50623329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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